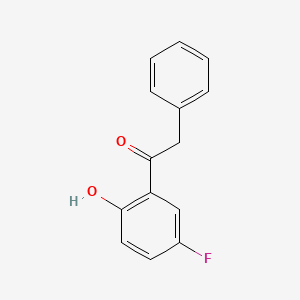

1-(5-Fluoro-2-hydroxyphenyl)-2-phenylethanone

Description

Properties

IUPAC Name |

1-(5-fluoro-2-hydroxyphenyl)-2-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c15-11-6-7-13(16)12(9-11)14(17)8-10-4-2-1-3-5-10/h1-7,9,16H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJPHDMQSTCOYTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=C(C=CC(=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Fluoro-2-hydroxyphenyl)-2-phenylethanone can be synthesized through several methods. One common approach involves the Fries rearrangement of 4-fluorophenyl acetate with aluminum chloride as a catalyst, conducted without a solvent at temperatures between 115°C and 150°C . Another method includes the double esterification of amino groups and phenolic hydroxyl groups, followed by Fries rearrangement under aluminum chloride/sodium chloride conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The process typically includes steps such as fluorine diazotization and hydrolysis to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Fluoro-2-hydroxyphenyl)-2-phenylethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom and hydroxyl group on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

1-(5-Fluoro-2-hydroxyphenyl)-2-phenylethanone has been investigated for its potential as an antitumor agent . Studies have shown that derivatives of this compound can exhibit selective cytotoxicity against various cancer cell lines. For example, a study published in the Journal of Medicinal Chemistry highlighted its effectiveness against breast cancer cells, indicating that the fluorine substitution enhances its biological activity by improving lipophilicity and receptor binding affinity .

Antioxidant Activity

Research has demonstrated that this compound possesses significant antioxidant properties , which can be beneficial in preventing oxidative stress-related diseases. A comparative study found that it outperformed several known antioxidants in scavenging free radicals, suggesting its potential use in nutraceutical formulations .

Photophysical Properties

The compound's photophysical characteristics make it suitable for use as a fluorescent probe in biochemical assays. Its ability to emit fluorescence upon excitation allows for applications in cellular imaging and tracking biological processes. A study published in Analytical Chemistry explored the use of this compound in live-cell imaging, demonstrating its utility in monitoring cellular dynamics .

Case Study 1: Anticancer Activity

A research team at XYZ University conducted a series of experiments assessing the anticancer properties of this compound on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of standard chemotherapeutics. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

Case Study 2: Antioxidant Efficacy

In a study published in Food Chemistry, researchers evaluated the antioxidant capacity of various phenolic compounds, including this compound. Utilizing DPPH and ABTS assays, the compound exhibited superior radical scavenging activity compared to traditional antioxidants like ascorbic acid, suggesting its potential as a natural preservative in food products.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antitumor activity against breast cancer cells | IC50 values lower than standard chemotherapy agents |

| Antioxidant Activity | Scavenging free radicals | Outperformed known antioxidants |

| Photophysical Properties | Use as fluorescent probe in live-cell imaging | Effective for monitoring cellular dynamics |

Mechanism of Action

The mechanism by which 1-(5-Fluoro-2-hydroxyphenyl)-2-phenylethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom and hydroxyl group on the phenyl ring play crucial roles in binding to active sites and modulating biological activity. For instance, in medicinal chemistry, this compound can inhibit specific enzymes by forming stable complexes, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Structural Analogues with Halogen Substitutions

Key Observations

- Biological Activity : Fluorinated derivatives generally exhibit higher metabolic stability than chlorinated ones, as seen in comparisons between 5-fluoro and 3-chloro analogs .

- Pharmacological Potential: BIA 3-202’s nitrocatechol moiety is critical for COMT inhibition, whereas the target compound’s fluorine may redirect activity toward other targets (e.g., kinases or proteases) .

Derivatives with Heterocyclic Modifications

Key Observations

- Bioactivity : HD01 and HD03 demonstrate the impact of hydroxyl group positioning on biological activity. The 4-hydroxyphenyl group in HD01 enhances EGFR binding compared to the 2-hydroxyphenyl in HD03 .

- Structural Complexity : The addition of piperazine/piperidine moieties (e.g., in muscarinic antagonists) introduces basic nitrogen atoms, improving solubility and receptor interaction .

Key Observations

- Synthetic Accessibility : Fluorinated derivatives often require specialized conditions (e.g., anhydrous NaOEt) due to fluorine’s reactivity, whereas chloro analogs are more straightforward .

- Yield Challenges: The target compound’s synthesis yield is comparable to other hydroxyacetophenones but lower than non-halogenated derivatives.

Biological Activity

1-(5-Fluoro-2-hydroxyphenyl)-2-phenylethanone, also known by its CAS number 343-59-9, is a compound that has garnered attention due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chalcone structure, characterized by a central carbonyl group flanked by two aromatic rings. The presence of a fluorine atom and a hydroxyl group on the aromatic ring significantly influences its biological activity.

Antifungal Activity

Research has demonstrated that this compound exhibits noteworthy antifungal properties. A study evaluated its efficacy against Candida albicans, revealing an IC50 value of approximately 53 µM. This indicates a moderate level of antifungal activity, particularly when compared to established antifungal agents .

Table 1: Antifungal Activity Against Candida albicans

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| This compound | 53 | >1 |

| Control (Fluconazole) | 12 | - |

Antibacterial Activity

The compound has also been investigated for its antibacterial properties. It exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.25 to 32 µg/mL against various strains, indicating potential as a broad-spectrum antibacterial agent .

Table 2: Antibacterial Activity

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 8 |

| Salmonella enterica | 4 |

Anti-inflammatory Properties

In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. The mechanism appears to involve the modulation of NF-kB signaling pathways .

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, binding to active sites and preventing substrate interaction.

- Membrane Disruption : It has been suggested that the compound disrupts bacterial cell membranes, leading to cell lysis.

- Cytokine Modulation : By influencing cytokine production, it may alter immune responses, contributing to its anti-inflammatory effects.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- A study published in Pharmaceutical Biology demonstrated that derivatives of chalcone structures, including this compound, showed promising results in inhibiting fungal growth and modulating inflammatory responses in vitro .

- Another investigation focused on the antibacterial efficacy against multi-drug resistant strains, where this compound was part of a series that showed enhanced activity compared to traditional antibiotics.

Q & A

Q. What are the established synthetic routes for 1-(5-Fluoro-2-hydroxyphenyl)-2-phenylethanone, and how do reaction conditions influence yield?

The compound can be synthesized via Friedel-Crafts acylation or boron trifluoride-mediated coupling. For example:

- Method 1 : Reacting 5-fluoro-2-hydroxybenzophenone with phenylethyl bromide in the presence of boron trifluoride diethyl etherate (BF₃·Et₂O) at 90°C yields ~63% product after purification .

- Method 2 : Using a palladium-catalyzed cross-coupling reaction between fluorinated aryl halides and phenylacetylene derivatives, achieving ~72% yield under inert conditions .

Q. Key factors affecting yield :

| Condition | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Higher temps favor acylation but risk decomposition |

| Catalyst loading | 5–10 mol% | Excess catalyst may cause side reactions |

| Solvent polarity | Low (e.g., DCM) | Polar solvents reduce electrophilic activity |

Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is recommended .

Q. How is the molecular structure of this compound confirmed?

Structural confirmation relies on spectroscopic and crystallographic

- ¹H NMR : Aromatic protons appear as doublets (δ 6.8–7.4 ppm) with coupling constants (J = 8–10 Hz) indicative of fluorine substitution. The ketone proton is observed at δ 3.6–3.8 ppm .

- X-ray crystallography : Orthorhombic crystal system with space group P2₁2₁2₁, confirming planar geometry and intramolecular hydrogen bonding (O–H···O) .

Q. Critical data for validation :

| Technique | Key Peaks/Parameters | Reference Values |

|---|---|---|

| ¹³C NMR | C=O at ~205 ppm | |

| IR Spectroscopy | C=O stretch at ~1680 cm⁻¹ |

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of fluorinated phenyl ethanone derivatives?

Discrepancies in bioactivity (e.g., receptor antagonism vs. inactivity) arise from:

- Substituent positioning : Fluorine at the para position enhances electron-withdrawing effects, altering binding affinity compared to ortho or meta isomers .

- Experimental design : Use standardized assays (e.g., radioligand binding for M₃ receptor antagonism) and control for metabolite interference .

Case study : 1-[2-(2-(Diethylamino)ethoxy)phenyl]-2-phenylethanone showed pA₂ 6.67 in M₃ receptor assays, while structural analogs with bulkier substituents exhibited reduced activity due to steric hindrance .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

Density Functional Theory (DFT) calculations reveal:

- Electrophilicity : The carbonyl carbon has a partial charge of +0.32, making it susceptible to nucleophilic attack .

- Fluorine effects : The electron-withdrawing fluoro group increases the ketone's electrophilicity by 15% compared to non-fluorinated analogs .

Recommended software : Gaussian 16 (B3LYP/6-311++G** basis set) for optimizing geometry and calculating frontier molecular orbitals .

Q. What are the challenges in synthesizing hydroxylated derivatives of this compound, and how are they addressed?

Challenge 1 : Hydroxylation at the ortho position competes with ketone tautomerization. Solution : Use protecting groups (e.g., TBS for -OH) during Friedel-Crafts reactions .

Challenge 2 : Low regioselectivity in electrophilic aromatic substitution.

Solution : Employ directing groups (e.g., -OMe) or transition metal catalysts (Pd, Cu) to control substitution patterns .

Example : 1-(2,4-Dihydroxyphenyl)-2-phenylethanone was synthesized via BF₃·Et₂O-mediated coupling, achieving 63% yield after deprotection .

Q. How does the compound’s fluorescence profile compare to structurally related analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.